5-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Description
The compound “5-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” is a complex organic molecule. It contains several functional groups and rings, including an oxadiazole ring and a pyrazolo[1,5-a]pyrazinone ring . Pyrazole derivatives, like this compound, are known to possess a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an oxadiazole ring and a pyrazolo[1,5-a]pyrazinone ring. Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Mechanism of Action
Target of Action
AKOS021699524, also known as VU0614694-1, F3382-3539, or 5-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, is a potent inhibitor of the mitochondrial protein VDAC1 (voltage-dependent anion channel 1) . VDAC1 is a crucial component of the mitochondrial outer membrane and plays a significant role in regulating mitochondrial metabolism and apoptosis .
Mode of Action
AKOS021699524 interacts with VDAC1, inhibiting both VDAC1 oligomerization and apoptosis . By inhibiting VDAC1, AKOS021699524 can protect against mitochondrial dysfunction . The specific interaction between AKOS021699524 and VDAC1 and the resulting changes in cellular processes are areas of ongoing research.
Biochemical Pathways
VDAC1 is involved in the regulation of metabolic cross-talk between mitochondria and the rest of the cell, and its inhibition could affect these processes .
Result of Action
The molecular and cellular effects of AKOS021699524’s action primarily involve the inhibition of VDAC1 oligomerization and apoptosis . This can lead to the protection of cells against mitochondrial dysfunction
Properties
IUPAC Name |
5-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O2/c1-14-5-7-15(8-6-14)18-12-19-22(29)27(9-10-28(19)25-18)13-20-24-21(26-30-20)16-3-2-4-17(23)11-16/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCVWUBFFVIOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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